molecular formula C20H21NO5S B3318750 4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid CAS No. 102012-98-6

4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid

Cat. No. B3318750
CAS RN: 102012-98-6
M. Wt: 387.5 g/mol
InChI Key: YTIMFYAXMCCDMO-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin and benzenesulfonic acid . It contains a central 2-oxo-2H-chromene (2-benzopyrane) unit with a carboxylic acid allyl ester in 3-position and a diethyl-amino group in 7-position . It also has a benzene sulfonic acid group attached .


Synthesis Analysis

The synthesis of similar compounds involves the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by subsequent reactions . Another method involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of this compound involves a combination of para-aminobenzoic acid and 7-diethylamino 4-methyl coumarin . Three different complexes were designed, surface interaction (adsorption) and two by connecting both molecules with π-bridge benzene and biphenyl .


Chemical Reactions Analysis

The chemical reactivity of this compound was established by the global reactivity descriptors . The amino and carboxyl groups were observed to behave as strong donor and acceptor sites in all the complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It likely has high fluorescence, a high quantum yield in the visible region, and excellent light stability . It also likely has a large Stokes shift, and good solubility in a solvent .

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds such as Diethylamino hydroxybenzoyl hexyl benzoate are used in sunscreens to absorb UVA radiation .

Safety and Hazards

While specific safety and hazard information for this compound is not available, similar compounds such as benzenesulfonic acid are known to be corrosive .

Future Directions

Future research could focus on the quantum chemical and nonlinear optical properties of this compound . The absorption wavelength and intensity both were seen to increase with the increase in the number of benzene rings in the π-bridge . The values of first- and second-order hyperpolarizability suggest the improved nonlinear optical responses of the introduced complexes . Additionally, the negative value of second-order hyperpolarizability suggests the possibility of the occurrence of reverse saturable absorption in these combinations .

properties

IUPAC Name

4-[7-(diethylamino)-4-methyl-2-oxochromen-3-yl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c1-4-21(5-2)15-8-11-17-13(3)19(20(22)26-18(17)12-15)14-6-9-16(10-7-14)27(23,24)25/h6-12H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMFYAXMCCDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)S(=O)(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20720854
Record name 4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102012-98-6
Record name 4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20720854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid
Reactant of Route 2
4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid
Reactant of Route 3
4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid
Reactant of Route 4
4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid
Reactant of Route 5
4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid
Reactant of Route 6
Reactant of Route 6
4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid

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